2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2098047-07-3
VCID: VC3160562
InChI: InChI=1S/C11H12N2O2S/c1-2-8-6-9(10-4-3-5-16-10)12-13(8)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15)
SMILES: CCC1=CC(=NN1CC(=O)O)C2=CC=CS2
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

CAS No.: 2098047-07-3

Cat. No.: VC3160562

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid - 2098047-07-3

Specification

CAS No. 2098047-07-3
Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
IUPAC Name 2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C11H12N2O2S/c1-2-8-6-9(10-4-3-5-16-10)12-13(8)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15)
Standard InChI Key WNPOLJNXPKYIKO-UHFFFAOYSA-N
SMILES CCC1=CC(=NN1CC(=O)O)C2=CC=CS2
Canonical SMILES CCC1=CC(=NN1CC(=O)O)C2=CC=CS2

Introduction

Synthetic Pathways

The synthesis of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid typically involves multiple steps similar to those used for related pyrazole derivatives. Based on synthetic routes for similar compounds, a plausible synthesis pathway might include:

Formation of the Pyrazole Core

The pyrazole core is commonly synthesized through the condensation of hydrazines with β-dicarbonyl compounds or their equivalents. For 5-ethyl-3-(thiophen-2-yl)-1H-pyrazole, this might involve the reaction of a suitable thiophen-2-yl containing β-diketone with hydrazine .

N-Alkylation with Chloroacetic Acid

Once the pyrazole core is formed, the acetic acid moiety can be introduced through N-alkylation with chloroacetic acid or its derivatives under basic conditions. This step typically requires careful control of reaction conditions to ensure regioselectivity for the N1 position .

The synthesis might also involve alternative approaches such as:

  • Cyclization reactions involving thiosemicarbazides and dicarbonyl compounds to form the pyrazole ring with subsequent functionalization

  • Reactions of chalcones with hydrazine derivatives followed by further modifications to introduce the acetic acid group

Key Reagents and Conditions

Common reagents in these synthetic pathways include:

  • Base catalysts such as sodium hydroxide or triethylamine

  • Solvents like ethanol, 1,4-dioxane, or DMF

  • Oxidizing and reducing agents for specific functional group transformations

Comparison with Similar Compounds

Structural Analogues

Table 1 provides a comparison between 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid and several structurally related compounds:

CompoundKey Structural DifferencesPotential Impact on Properties
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamideContains acetimidamide instead of acetic acid; thiophene at position 3Different hydrogen bonding profile; altered biological target interactions
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acidEthyl at position 1 instead of 5; acetic acid at position 4 instead of N1; thiophene at position 3Different spatial arrangement affecting binding properties and reactivity
2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamideMethyl group instead of ethyl; acetimidamide instead of acetic acidPotentially different reactivity due to methyl substitution
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl) derivativesMore complex structure with additional aromatic substituentsDifferent biological activity profile; shown anticancer properties against lung and liver cancer cell lines

Functional Variations

The positioning of substituents on the pyrazole ring significantly influences the properties of these compounds:

Research Findings and Analytical Methods

Spectroscopic Characterization

Compounds similar to 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid are typically characterized using various spectroscopic methods:

  • NMR Spectroscopy: 1H-NMR and 13C-NMR are used to confirm structural assignments. For related compounds, characteristic signals include:

    • Ethyl group signals (triplet for CH3 and quartet for CH2)

    • Aromatic protons from the thiophene ring

    • Methylene protons of the acetic acid group

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the structure

  • IR Spectroscopy: Reveals characteristic absorption bands for functional groups such as carboxylic acid (C=O stretch around 1700-1730 cm-1)

Current Research Trends

Current research on pyrazole derivatives with thiophene substituents focuses on:

  • Developing more efficient synthetic routes with higher yields and fewer steps

  • Exploring structure-activity relationships to optimize biological activity

  • Investigating potential applications in materials science, such as in the development of sensors or catalysts

Future Directions

Future research on 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid might profitably focus on:

Synthetic Optimization

Developing green chemistry approaches to synthesize this compound more efficiently, including:

  • Catalyst optimization to improve regioselectivity

  • One-pot synthetic procedures to reduce waste and increase yield

  • Environmentally friendly solvent systems

Application Development

Exploring specific applications based on the compound's unique structure:

  • Screening against various biological targets to identify potential therapeutic applications

  • Investigating its utility as a synthetic intermediate for more complex molecules

  • Exploring potential applications in coordination chemistry or materials science

Structure-Activity Relationship Studies

Systematic modification of the core structure to understand how structural changes affect properties:

  • Varying the position and nature of substituents on the pyrazole ring

  • Exploring alternative heterocyclic systems to replace the thiophene moiety

  • Derivatizing the acetic acid group to form esters, amides, or other functional derivatives

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